Isopropylidenedi-1,4-phenylene distearate
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Overview
Description
Isopropylidenedi-1,4-phenylene distearate is a chemical compound with the molecular formula C51H84O4 and a molecular weight of 761.21 g/mol . It is also known by its systematic name, Bis(octadecanoic acid) [(1-methylethylidene)di-4,1-phenylene] ester . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropylidenedi-1,4-phenylene distearate typically involves the esterification of 1,4-bis(2-hydroxyisopropyl)benzene with stearic acid . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to various purification steps, including distillation and filtration, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Isopropylidenedi-1,4-phenylene distearate can undergo several types of chemical reactions, including:
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Isopropylidenedi-1,4-phenylene distearate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropylidenedi-1,4-phenylene distearate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability . It can also interact with specific proteins, modulating their activity and function . These interactions are mediated through hydrophobic and van der Waals forces, as well as hydrogen bonding .
Comparison with Similar Compounds
- Bisphenol A distearate
- Bisphenol S distearate
- Bisphenol F distearate
Comparison: Isopropylidenedi-1,4-phenylene distearate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits higher thermal stability and better compatibility with various polymers . Additionally, its specific ester linkages provide unique reactivity patterns, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
65345-37-1 |
---|---|
Molecular Formula |
C51H84O4 |
Molecular Weight |
761.2 g/mol |
IUPAC Name |
[4-[2-(4-octadecanoyloxyphenyl)propan-2-yl]phenyl] octadecanoate |
InChI |
InChI=1S/C51H84O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-49(52)54-47-41-37-45(38-42-47)51(3,4)46-39-43-48(44-40-46)55-50(53)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-44H,5-36H2,1-4H3 |
InChI Key |
MPVLNEYMMDMHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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